CP21R7 is classified as a small molecule inhibitor with the Chemical Abstracts Service number 125314-13-8. It is primarily sourced from pharmaceutical research and development environments, particularly those focusing on kinase inhibitors. The compound has been utilized in various studies exploring its effects on stem cell differentiation and cancer biology due to its influence on cellular signaling pathways.
The synthesis of CP21R7 involves a multi-step chemical process that typically includes the formation of key intermediates. The specific synthetic routes can vary, but they generally follow established protocols for synthesizing GSK-3β inhibitors. A notable method includes:
The synthesis parameters often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity.
The molecular structure of CP21R7 features a complex arrangement that allows it to effectively bind to GSK-3β. Key structural characteristics include:
Crystallographic studies have shown that CP21R7 adopts a conformation conducive to binding within the active site of GSK-3β, thereby inhibiting its activity.
CP21R7 participates in several chemical reactions primarily related to its inhibitory action on GSK-3β. Key reactions include:
The efficacy of CP21R7 as an inhibitor can be quantitatively assessed using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. For GSK-3β, this value is reported to be approximately 1.8 nM.
The mechanism by which CP21R7 exerts its effects involves several key steps:
This mechanism highlights CP21R7's potential in therapeutic applications aimed at diseases where Wnt signaling is dysregulated.
CP21R7 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulating dosage forms for experimental use.
CP21R7 has broad applications in scientific research, particularly in areas such as:
CP21R7 (also designated CP21) is a potent and highly selective ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β), exhibiting an IC₅₀ value of 1.8 nM in vitro [1] [6]. This exceptional potency stems from its optimized interaction with the ATP-binding pocket of GSK-3β. Structural analyses reveal that the molecule’s planar tricyclic core (comprising fused aromatic rings) facilitates deep insertion into the catalytic cleft. Key interactions include:
This precise interaction profile confers ~1,000-fold selectivity for GSK-3β over the closely related isoform GSK-3α and most other kinases [1] [6]. The molecular weight (317.34 g/mol) and compact structure (C₁₉H₁₅N₃O₂) further enhance its binding complementarity [1] [2].
Table 1: Inhibitory Profile of CP21R7 Against Key Kinases
Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. GSK-3β) |
---|---|---|
GSK-3β | 1.8 | 1 |
PKCα | 1900 | 1056 |
GSK-3α | ~1800 | ~1000 |
CDK1 | >10,000 | >5556 |
By inhibiting GSK-3β, CP21R7 acts as a potent allosteric activator of the canonical Wnt/β-catenin pathway [1] [6]. Under basal conditions, GSK-3β phosphorylates β-catenin as part of the destruction complex (AXIN1/APC/GSK-3β/CK1α), targeting it for proteasomal degradation. CP21R7-mediated inhibition disrupts this complex, leading to:
At 3 μM, CP21R7 significantly elevates intracellular β-catenin levels in human pluripotent stem cells (hPSCs) and synergizes with BMP4 to induce mesodermal commitment [1] [6]. This positions CP21R7 as a critical tool for probing Wnt-dependent development and oncogenesis.
Beyond GSK-3β, CP21R7 exhibits inhibitory activity against protein kinase Cα (PKCα), albeit with markedly reduced potency (IC₅₀ = 1900 nM) [1] [2]. Kinetic studies classify CP21R7 as a mixed-type inhibitor of PKCα:
The structural basis for this differential activity lies in PKCα’s ATP-pocket topology. While CP21R7’s planar core engages conserved hinge residues, the absence of a complementary hydrophobic pocket for its N-methylpiperazine group lowers binding affinity. Additionally, PKCα’s activation loop sterically hinders optimal π-stacking observed in GSK-3β [5] [10].
Table 2: Kinetic Parameters of CP21R7-Mediated PKCα Inhibition
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ | 1900 nM | Cell-free kinase assay |
Kᵢ (ATP-competitive) | 850 nM | Catalytic fragment of PKCγ |
Inhibition Constant | 2200 nM (vs. Histone III-S) | Uncompetitive kinetics |
Hill Coefficient | ~1 | Suggests single binding site |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7